5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide
Description
Properties
CAS No. |
89840-89-1 |
|---|---|
Molecular Formula |
C7H7ClN2O4S |
Molecular Weight |
250.66 g/mol |
IUPAC Name |
5-chloro-N-methyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7ClN2O4S/c1-9-15(13,14)7-4-5(8)2-3-6(7)10(11)12/h2-4,9H,1H3 |
InChI Key |
UQFOMXLVYAYFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Chloro-2-nitrobenzenesulfonamide (Intermediate)
The first critical step is the conversion of 5-chloro-2-nitrobenzenesulfonyl chloride to 5-chloro-2-nitrobenzenesulfonamide via ammonolysis:
- Reagents and Solvents: Ammonia solution (ammoniacal liquor), water or dichloromethane as polar solvents.
- Conditions: Controlled temperature range of 30°C to 70°C, typically around 50°C.
- Procedure: Slowly add the sulfonyl chloride to a mixture of water and ammoniacal liquor, maintaining the temperature to ensure complete reaction.
- Yields: High yields reported, ranging from approximately 72% to 87%, depending on molar ratios and reaction times.
- Advantages: The reaction is straightforward, with low equipment corrosion and reduced hazardous byproducts.
Example Reaction Conditions and Yields:
| Entry | Molar Ratio (Sulfonyl chloride : Water : Ammonia) | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1 : 24 : 4 | 50 | 1 hour | 86.5 | White crystals, high purity |
| 2 | 1 : 20 : 3 | 30 | 40 min | 72.6 | Slightly lower yield, milder temp |
| 3 | 1 : 18 : 2 | 50 | 1.5 hours | 35.2 | Lower yield, less water and ammonia |
| 4 | 1 : 30 : 6 | 50 | 1.5 hours | 87.5 | Highest water and ammonia ratio, best yield |
Comparative Analysis of Preparation Methods
| Step | Method/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Ammonolysis of sulfonyl chloride | Water/ammonia, 30-70°C, 1-1.5 h | High yield, low corrosion, simple | Requires controlled temperature |
| Reduction of nitro group | Fe powder, ammonium chloride, MeOH/H2O, 40-80°C | High purity, environmentally friendly | Requires handling iron powder |
| N-Methylation | Methyl iodide/dimethyl sulfate, polar aprotic solvent, 30-70°C | Efficient methylation, good yield | Use of toxic methylating agents |
Summary Table of Preparation Parameters
| Preparation Step | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Ammonolysis | 5-chloro-2-nitrobenzenesulfonyl chloride, ammonia solution | Water or dichloromethane | 30-70 | 40 min - 1.5 h | 72.6-87.5 | High yield, low corrosion |
| Reduction | Iron powder, ammonium chloride | Methanol/water mixture | 40-80 | 1-2 h | High | Efficient, environmentally friendly |
| N-Methylation | Methyl iodide or dimethyl sulfate | Dichloromethane or DMF | 30-70 | 1-3 h | High | Requires careful handling |
This comprehensive synthesis overview of 5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide integrates detailed reaction conditions, reagent choices, solvent systems, and yields from multiple authoritative sources, providing a robust foundation for research and industrial application in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Reduction of Nitro Group to Amine
The nitro group undergoes iron-mediated reduction in methanol/water mixtures to form 5-chloro-N-methyl-2-aminobenzene sulfonamide :
Reaction Pathway :
Key Parameters :
-
Reducing Agent : Iron powder with ammonium chloride as a catalyst .
-
Solvent System : Methanol/water (40–80°C, optimal at 60°C) .
-
Molar Ratios : Nitro compound : Fe : NHCl = 1 : 4.4 : 0.18 .
Reduction Efficiency :
| Embodiment | Temperature (°C) | Reaction Time (minutes) | Yield (%) |
|---|---|---|---|
| 7 | 60 | 30 | 73.9 |
| 10 | 70 | 50 | 65.6 |
| 11 | 60 | 30 | 37.5 |
Lower yields in Embodiment 11 highlight the importance of stoichiometric excess for complete nitro-group reduction .
Ammonolysis Mechanism
The reaction proceeds via nucleophilic attack by ammonia on the electrophilic sulfur center of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Polar solvents stabilize the transition state, enhancing reaction kinetics .
Reduction Mechanism
Iron powder acts as a reducing agent in acidic conditions (from NHCl), facilitating electron transfer to the nitro group. This generates an intermediate hydroxylamine, which is further reduced to the primary amine .
Functional Group Reactivity
-
Nitro Group : Susceptible to reduction (as above) and electrophilic substitution under nitration/sulfonation conditions.
-
Sulfonamide : Participates in acid-base reactions, forming salts with strong bases. The N-methyl group sterically hinders nucleophilic attacks at sulfur.
Stability and Byproduct Formation
Scientific Research Applications
5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Key Observations :
Biological Activity
5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide is a sulfonamide compound characterized by its unique combination of functional groups, including a nitro group and a sulfonamide moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case analyses.
Antimicrobial Activity
Sulfonamides, including this compound, are known for their antimicrobial properties. They function primarily by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication. Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that while the compound is effective against certain strains, its efficacy may vary significantly between different bacterial species.
Anticancer Potential
The potential anticancer properties of this compound have also been explored. Recent studies have indicated that this compound can disrupt protein-protein interactions critical for tumor growth and survival.
Case Study: Inhibition of MYC-WDR5 Interaction
A study investigated the role of small molecule inhibitors, including derivatives of sulfonamides like this compound, in disrupting the interaction between MYC oncogene and WDR5 protein. The results demonstrated that this disruption could significantly impair tumorigenesis in cell lines overexpressing MYC.
Table 2: IC50 Values for Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 0.126 |
| Control (5-Fluorouracil) | MDA-MB-231 | 11.73 |
The data indicates that this compound exhibits potent inhibitory effects on cancer cell proliferation with a significantly lower IC50 compared to standard chemotherapeutics.
Toxicity and Side Effects
While the biological activities of this compound are promising, it is essential to consider potential toxicity. Sulfonamides can cause adverse reactions, including allergic responses and gastrointestinal disturbances. Reports indicate that the incidence of severe allergic reactions to sulfonamides ranges from 3% to 8%, similar to penicillin allergies .
Q & A
Q. What are the common synthetic routes for 5-Chloro-N-methyl-2-nitrobenzene-1-sulfonamide, and what reaction conditions influence yield and purity?
- Methodological Answer: Synthesis of sulfonamide derivatives typically involves sulfonation followed by nucleophilic substitution. For analogous compounds, key steps include:
- Sulfonylation: Reacting a nitrobenzene precursor with chlorosulfonic acid to introduce the sulfonyl chloride group.
- Amidation: Treating the sulfonyl chloride with N-methylamine under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond.
- Optimization Factors:
- Solvent Choice: Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity.
- Temperature Control: Reactions at 0–20°C minimize side reactions, while higher temperatures (50°C) may accelerate sulfonation .
- Table 1: Reaction Condition Comparison for Analogous Sulfonamides
| Method | Reagents | Solvent | Temp. | Yield |
|---|---|---|---|---|
| A | SOCl₂ | Benzene | Reflux | 65% |
| B | Oxalyl Cl₂ | DCM | 50°C | 78% |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer: Structural confirmation requires a multi-technique approach:
- ¹H/¹³C NMR: Identifies substituent positions (e.g., nitro and methyl groups) via chemical shifts. For example, aromatic protons adjacent to electron-withdrawing groups (NO₂) appear downfield (δ 8.0–8.5 ppm) .
- FT-IR: Confirms sulfonamide (S=O stretching at ~1350 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .
Q. What are the typical chemical reactions involving the sulfonamide and nitro functional groups in this compound?
- Methodological Answer: Reactivity is dominated by:
- Nucleophilic Substitution: Chlorine at the benzene ring can be replaced by amines or alkoxides under basic conditions.
- Reduction of Nitro Group: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization .
- Sulfonamide Hydrolysis: Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) cleave the sulfonamide bond, yielding sulfonic acids or amines .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields when encountering contradictory data from different methodologies?
- Methodological Answer:
- Design of Experiments (DoE): Use factorial design to test variables (e.g., solvent, temperature, catalyst loading) and identify interactions.
- Computational Prediction: Quantum chemical calculations (e.g., DFT) model transition states to predict optimal pathways. For example, solvent polarity effects on activation energy can guide solvent selection .
Q. What strategies are recommended for resolving conflicting spectral data (e.g., NMR vs. mass spectrometry) during structural confirmation?
- Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
- Isotopic Labeling: Introduce deuterium or ¹³C labels to track specific groups in mass spectra.
- Cross-Validation: Compare experimental data with simulated spectra from computational tools (e.g | Gaussian) .
Q. What computational modeling approaches are suitable for predicting the reactivity and stability of this compound under various experimental conditions?
- Methodological Answer:
- Reactivity Prediction: Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites.
- Solvent Effects: COSMO-RS models simulate solvation energies to optimize reaction media.
- Degradation Pathways: Molecular dynamics (MD) simulations predict stability under thermal or acidic conditions .
Q. How can the sulfonamide group in this compound be strategically modified to develop novel derivatives with enhanced biological activity?
- Methodological Answer:
- Bioisosteric Replacement: Substitute the sulfonamide with a thiosulfonate or phosphonamide group to modulate bioavailability.
- Derivatization: React the sulfonamide nitrogen with acyl chlorides or sulfonyl halides to create prodrugs. Evidence from analogous compounds shows improved antimicrobial activity after introducing hydrophobic substituents .
Q. What experimental protocols are essential for evaluating the biological activity of this compound in antimicrobial assays?
- Methodological Answer:
- MIC Determination: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity Screening: Test against mammalian cell lines (e.g., HEK-293) to assess selectivity.
- Mechanistic Studies: Fluorescence-based assays (e.g., SYTOX Green) evaluate membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
